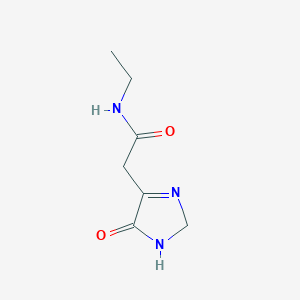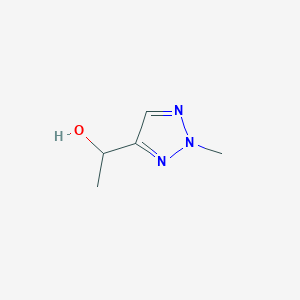
(3,4-Dihydro-2H-pyran-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dihydro-2H-pyran-6-yl)boronic acid is a boronic acid derivative with the molecular formula C5H9BO3. It is a versatile compound used in various chemical reactions and has significant applications in organic synthesis, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)boronic acid typically involves the reaction of 3,4-dihydro-2H-pyran with boronic acid derivatives under controlled conditions. One common method is the hydroboration-oxidation reaction, where the pyran compound is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, alkenes, and various substituted pyran derivatives .
Aplicaciones Científicas De Investigación
(3,4-Dihydro-2H-pyran-6-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .
Comparación Con Compuestos Similares
Similar Compounds
- (3,6-Dihydro-2H-pyran-4-yl)boronic acid
- (2,3-Dihydro-5-furyl)boronic acid
- (1-Ethyl-1H-pyrazole-4-yl)boronic acid
Uniqueness
(3,4-Dihydro-2H-pyran-6-yl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and its versatility in various synthetic applications make it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C5H9BO3 |
|---|---|
Peso molecular |
127.94 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyran-6-ylboronic acid |
InChI |
InChI=1S/C5H9BO3/c7-6(8)5-3-1-2-4-9-5/h3,7-8H,1-2,4H2 |
Clave InChI |
WMTFFUZGIPMUDS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCCCO1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)



![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)



![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)


